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Compound of Interest

Compound Name: 5-Methyl-2-heptene

Cat. No.: B1638028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 5-
methyl-2-heptene. The information is compiled from computational estimations and

established experimental methodologies for similar volatile organic compounds. This document

is intended to serve as a valuable resource for researchers and professionals in the fields of

chemistry, pharmacology, and materials science.

Core Thermodynamic Data
The thermodynamic properties of 5-methyl-2-heptene have been estimated using group

contribution methods, primarily the Joback method.[1] These calculated values provide a

foundational understanding of the molecule's energetic landscape.

Table 1: Key Thermodynamic Properties of 5-Methyl-2-Heptene
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Property Value Unit Method

Standard Enthalpy of

Formation (Gas, ΔfH°)
-96.51 kJ/mol Joback Method

Standard Gibbs Free

Energy of Formation

(Gas, ΔfG°)

94.26 kJ/mol Joback Method

Enthalpy of

Vaporization (ΔvapH°)
32.97 kJ/mol Joback Method

Enthalpy of Fusion

(ΔfusH°)
13.15 kJ/mol Joback Method

Table 2: Physical and Critical Properties of 5-Methyl-2-Heptene

Property Value Unit Method

Molecular Weight 112.21 g/mol

Normal Boiling Point

(Tboil)
386.16 K Joback Method

Melting Point (Tfus) 159.84 K Joback Method

Critical Temperature

(Tc)
562.05 K Joback Method

Critical Pressure (Pc) 2695.80 kPa Joback Method

Critical Volume (Vc) 0.458 m³/kmol Joback Method

Table 3: Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas) of 5-Methyl-2-Heptene

Temperature (K)
Ideal Gas Heat Capacity
(J/mol·K)

Method

386.16 (Normal Boiling Point) 217.94 Joback Method

562.05 (Critical Temperature) 289.43 Joback Method
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Experimental Protocols
While specific experimental data for 5-methyl-2-heptene is not readily available in the

reviewed literature, the following protocols describe standard methodologies for determining

the thermodynamic properties of volatile alkenes.

Computational Estimation of Thermodynamic
Properties: The Joback Method
The thermodynamic data presented in this guide were calculated using the Joback group

contribution method.[1] This method estimates properties by dissecting the molecule into

functional groups and summing the contributions of each group.

Methodology:

Molecular Structure Decomposition: The chemical structure of 5-methyl-2-heptene is broken

down into its constituent functional groups as defined by the Joback method.

Group Contribution Summation: The specific values for each thermodynamic property (e.g.,

ΔfH°, ΔfG°, Tc, Pc, Vc, and heat capacity coefficients) associated with each group are

retrieved from a database of predetermined parameters.

Property Calculation: The overall property of the molecule is calculated by summing the

contributions of its constituent groups. For properties like the normal boiling point and critical

temperature, specific equations that incorporate the sum of group contributions are used.

The temperature-dependent ideal gas heat capacity is calculated using a polynomial

equation where the coefficients are determined from the sum of group contributions.

Experimental Determination of Enthalpy of Formation
(via Enthalpy of Combustion)
The standard enthalpy of formation of a volatile hydrocarbon like 5-methyl-2-heptene can be

determined experimentally using bomb calorimetry to measure the enthalpy of combustion.

Protocol: Oxygen Bomb Calorimetry
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Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity 5-
methyl-2-heptene is encapsulated in a combustible container (e.g., a gelatin capsule) to

prevent its volatilization before ignition.

Bomb Assembly: The encapsulated sample is placed in a crucible within a high-pressure

stainless steel vessel, known as a "bomb." A fuse wire is positioned to be in contact with the

sample.

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30

atm.

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-

insulated calorimeter. The initial temperature of the water is recorded.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The temperature of the surrounding water is monitored and recorded at regular

intervals until a maximum temperature is reached and the system begins to cool.

Calculation: The heat released during combustion is calculated from the temperature rise of

the water and the known heat capacity of the calorimeter system. Corrections are made for

the heat of combustion of the capsule and the fuse wire. The standard enthalpy of

combustion is then determined per mole of the sample.

Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the

experimental enthalpy of combustion using Hess's Law, with the known standard enthalpies

of formation of the combustion products (CO₂ and H₂O).

Experimental Determination of Heat Capacity
Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat

capacity of liquids.

Protocol: Differential Scanning Calorimetry (DSC)

Sample Preparation: A small, accurately weighed sample of 5-methyl-2-heptene (typically 5-

15 mg) is hermetically sealed in an aluminum DSC pan.
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Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using

standard reference materials (e.g., indium).

Measurement Runs: A three-step measurement procedure is typically employed:

Baseline Run: An empty sample pan and an empty reference pan are heated at a constant

rate (e.g., 10-20 °C/min) over the desired temperature range to establish the baseline heat

flow.

Sapphire Run: A sapphire standard with a known heat capacity is placed in the sample

pan and heated under the same conditions to determine the heat flow response

corresponding to a known heat capacity.

Sample Run: The sample pan containing 5-methyl-2-heptene is heated under identical

conditions.

Heat Capacity Calculation: The heat capacity of the sample at a given temperature is

calculated by comparing the heat flow signal of the sample to that of the sapphire standard

and the baseline, taking into account the masses of the sample and the standard.

Experimental Determination of Enthalpy of Vaporization
The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid

as a function of temperature.

Protocol: Vapor Pressure Measurement

Apparatus Setup: A sample of 5-methyl-2-heptene is placed in a thermostated vessel

connected to a pressure measurement system.

Temperature and Pressure Equilibration: The sample is heated to a specific temperature,

and the system is allowed to reach equilibrium, at which point the vapor pressure is

recorded.

Data Collection: This process is repeated at various temperatures to obtain a set of vapor

pressure versus temperature data.
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Clausius-Clapeyron Equation: The enthalpy of vaporization is determined from the slope of a

plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute

temperature (1/T). According to the Clausius-Clapeyron equation, this slope is equal to

-ΔvapH°/R, where R is the ideal gas constant.

Visualizations
Electrophilic Addition of HBr to 5-Methyl-2-Heptene
The reaction of an unsymmetrical alkene like 5-methyl-2-heptene with hydrogen bromide

(HBr) is a classic example of electrophilic addition and follows Markovnikov's rule. This rule

states that the hydrogen atom of the HBr will add to the carbon atom of the double bond that

already has more hydrogen atoms. The mechanism involves the formation of a carbocation

intermediate, with the more stable carbocation being preferentially formed.
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Step 1: Protonation and Carbocation Formation

Step 2: Nucleophilic Attack by Bromide

Alternative (Minor) Pathway

5-Methyl-2-heptene + HBr

-> Tertiary Carbocation Intermediate

Protonation of the double bond

Formation of the more stable
tertiary carbocation + Br⁻

Major Product:
2-Bromo-5-methylheptane

Bromide attacks the carbocation

->

5-Methyl-2-heptene + HBr

->

Formation of the less stable
secondary carbocation

Alternative protonation

+ Br⁻

Minor Product:
3-Bromo-5-methylheptane

Bromide attacks the carbocation

->

Click to download full resolution via product page

Caption: Mechanism of electrophilic addition of HBr to 5-methyl-2-heptene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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